Cas no 870-73-5 (Ethyl dithioacetate)

Ethyl dithioacetate structure
Ethyl dithioacetate structure
商品名:Ethyl dithioacetate
CAS番号:870-73-5
MF:C4H8S2
メガワット:120.236318588257
MDL:MFCD00042982
CID:40108
PubChem ID:24862031

Ethyl dithioacetate 化学的及び物理的性質

名前と識別子

    • Ethyl dithioacetate
    • DITHIOACETIC ACID ETHYL ESTER
    • ethyl ethanedithioate
    • CH3C(S)SC2H5
    • ethanedithioic acid ethyl ester
    • ethyl 35S-dithioacetate
    • ethyl ethane(dithioate)
    • S-ethyl thioacetate
    • Aceticacid, dithio-, ethyl ester (7CI,8CI)
    • Thioacetylthioethane
    • Acetic acid, dithio-, ethyl ester (7CI, 8CI)
    • Ethyl ethane(dithioate) (ACI)
    • 1-(Ethylsulfanyl)ethane-1-thione
    • Ethyl dithioacetate, 98%
    • SCHEMBL2029533
    • DTXSID00236049
    • AKOS015898563
    • EINECS 212-801-4
    • 870-73-5
    • W-104042
    • Ethyl ethanedithioate #
    • Ethane(dithioic) acid, ethyl ester
    • NS00039167
    • MDL: MFCD00042982
    • インチ: 1S/C4H8S2/c1-3-6-4(2)5/h3H2,1-2H3
    • InChIKey: KCOPWUJJPSTRIZ-UHFFFAOYSA-N
    • ほほえんだ: S=C(C)SCC

計算された属性

  • せいみつぶんしりょう: 120.00700
  • どういたいしつりょう: 120.00674260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 6
  • 回転可能化学結合数: 2
  • 複雑さ: 49.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 57.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.048 g/mL at 25 °C(lit.)
  • ふってん: 61 °C/23 mmHg(lit.)
  • フラッシュポイント: 華氏温度:114.8°f
    摂氏度:46°c
  • 屈折率: n20/D 1.568(lit.)
  • PSA: 57.39000
  • LogP: 2.08680
  • ようかいせい: 未確定

Ethyl dithioacetate セキュリティ情報

  • 記号: GHS02 GHS07
  • シグナルワード:Warning
  • 危害声明: H226-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:UN 3272
  • WGKドイツ:3
  • 危険カテゴリコード: 10-36/37/38
  • セキュリティの説明: S26
  • 福カードFコード:10-13-23
  • 危険物標識: Xi
  • 包装等級:III
  • リスク用語:R10; R36/37/38
  • セキュリティ用語:3.2
  • 包装グループ:III
  • 危険レベル:3.2

Ethyl dithioacetate 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl dithioacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D624318-5g
1-(ethylsulfanyl)ethane-1-thione
870-73-5 95%
5g
$1150 2024-08-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
358851-1ML
Ethyl dithioacetate
870-73-5
1ml
¥1592.61 2023-12-07
SHENG KE LU SI SHENG WU JI SHU
sc-239925-1 ml
Ethyl dithioacetate,
870-73-5
1 ml
¥1173.00 2023-09-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
358851-5ML
Ethyl dithioacetate
870-73-5 98%
5ML
¥7375.24 2022-02-24
eNovation Chemicals LLC
D624318-1ml
1-(ethylsulfanyl)ethane-1-thione
870-73-5 95%
1ml
$685 2024-08-03
eNovation Chemicals LLC
D624318-5g
1-(ethylsulfanyl)ethane-1-thione
870-73-5 95%
5g
$1150 2025-02-26
eNovation Chemicals LLC
D624318-5g
1-(ethylsulfanyl)ethane-1-thione
870-73-5 95%
5g
$1150 2025-03-01
eNovation Chemicals LLC
D624318-1ml
1-(ethylsulfanyl)ethane-1-thione
870-73-5 95%
1ml
$685 2025-02-26
eNovation Chemicals LLC
D624318-1ml
1-(ethylsulfanyl)ethane-1-thione
870-73-5 95%
1ml
$685 2025-03-01

Ethyl dithioacetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: 1,2,4-Trichlorobenzene
リファレンス
Direct synthesis of various dithioesters from carboxylic acids
Davy, Hubert; et al, Journal of Chemical Research, 1985, (8),

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 2,4,6,8,9,10-Hexathia-1,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane, 1,3,5,7-te…
リファレンス
One pot synthesis of dithio-esters from carboxylic acids, alcohols, and P4S10
Davy, Hubert; et al, Chemistry & Industry (London, 1985, (24),

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Acetic acid
リファレンス
A direct conversion of carboxylic acids into dithio esters
Davy, Hubert, Journal of the Chemical Society, 1982, (8), 457-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen sulfide Solvents: Pyridine
リファレンス
An improved preparation of dithioesters and some reactions and spectral properties of these compounds
Marvel, C. S.; et al, Journal of the American Chemical Society, 1955, 77, 5997-9

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium ,  Ammonium chloride
リファレンス
Reaction of α,β-unsaturated ethers, amines, thioethers, and selenoethers with lithium in liquid ammonia
Brandsma, Lambert; et al, Recueil des Travaux Chimiques des Pays-Bas, 1969, 88(5), 513-18

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Dithiocarboxylic acid esters
Glass, R. S., Science of Synthesis, 2005, 22, 109-132

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 -
リファレンス
A new preparation of 5-(alkylthio)-1,2-dithiole-3-thiones and a highly functionalized 1,3-dithiole-2-thione
Lu, F. L.; et al, Journal of Organic Chemistry, 1989, 54(9), 2165-9

ごうせいかいろ 8

はんのうじょうけん
1.1 -
2.1 Catalysts: Acetic acid
リファレンス
A direct conversion of carboxylic acids into dithio esters
Davy, Hubert, Journal of the Chemical Society, 1982, (8), 457-8

Ethyl dithioacetate Raw materials

Ethyl dithioacetate Preparation Products

Ethyl dithioacetate 関連文献

Ethyl dithioacetateに関する追加情報

Ethyl dithioacetate (CAS No. 870-73-5): A Versatile Compound in Modern Chemical Research

Ethyl dithioacetate, with the chemical formula C₄H₆O₂S₂ and a CAS number of 870-73-5, is a significant compound in the field of organic chemistry and has garnered considerable attention due to its diverse applications. This organosulfur compound, characterized by its dithioacetic acid ester structure, exhibits unique chemical properties that make it invaluable in various synthetic processes and research endeavors.

The compound is primarily recognized for its role as a building block in the synthesis of more complex molecules. Its molecular structure, featuring two sulfur atoms bonded to a central carbon atom, allows for versatile reactivity, making it a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The ethyl group attached to the dithioacetic acid moiety contributes to its solubility in organic solvents, facilitating its use in a wide range of chemical reactions.

In recent years, Ethyl dithioacetate has found applications in the development of novel drug candidates. Researchers have leveraged its reactivity to synthesize derivatives with potential therapeutic properties. For instance, studies have explored its utility in creating compounds that exhibit antimicrobial and anti-inflammatory effects. The ability of Ethyl dithioacetate to undergo nucleophilic substitution reactions has been particularly useful in constructing heterocyclic frameworks, which are common motifs in many biologically active molecules.

Moreover, Ethyl dithioacetate has been investigated for its role in material science. Its chelating properties make it an effective ligand in coordination chemistry, where it can form stable complexes with transition metals. These complexes have been studied for their catalytic activity in various organic transformations, including hydrogenation and oxidation reactions. The compound's ability to stabilize metal centers also makes it valuable in the development of new catalysts for industrial processes.

The compound's significance extends to the field of agrochemistry as well. Ethyl dithioacetate derivatives have been explored as potential fungicides and herbicides due to their ability to interfere with microbial cell wall synthesis. This property has led to research into developing environmentally friendly alternatives to conventional agrochemicals. By utilizing Ethyl dithioacetate as a precursor, scientists aim to create compounds that are both effective and sustainable.

Recent advancements in computational chemistry have further highlighted the importance of Ethyl dithioacetate. Molecular modeling studies have provided insights into its interaction with biological targets, aiding in the rational design of drug molecules. These studies have shown that modifications to the ethyl group and the sulfur atoms can significantly alter the compound's binding affinity and pharmacological activity. This knowledge is crucial for optimizing drug candidates during the early stages of pharmaceutical development.

The synthesis of Ethyl dithioacetate itself is an area of active research. Chemists have developed efficient methods for its preparation, often involving the reaction of thiol compounds with carbon disulfide under controlled conditions. These synthetic routes are optimized for yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. The development of greener synthetic protocols has also been a focus, with efforts aimed at reducing waste and minimizing energy consumption.

In conclusion, Ethyl dithioacetate (CAS No. 870-73-5) is a multifaceted compound with broad applications across various scientific disciplines. Its unique chemical properties make it indispensable in organic synthesis, pharmaceutical development, material science, and agrochemistry. As research continues to uncover new possibilities for this versatile compound, its importance is likely to grow even further.

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